molecular formula C11H9NO3 B1588088 N-Methyl-3-indoleglyoxylic acid CAS No. 51584-18-0

N-Methyl-3-indoleglyoxylic acid

Cat. No. B1588088
CAS RN: 51584-18-0
M. Wt: 203.19 g/mol
InChI Key: UJQAQVXJQOQUEK-UHFFFAOYSA-N
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Description

N-Methyl-3-indoleglyoxylic acid is a chemical compound with the empirical formula C11H9NO3 . It has a molecular weight of 203.19 .


Molecular Structure Analysis

The SMILES string representation of N-Methyl-3-indoleglyoxylic acid is Cn1cc(C(=O)C(O)=O)c2ccccc12 . This provides a textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving N-Methyl-3-indoleglyoxylic acid are not detailed in the search results, it’s worth noting that related compounds have been used as reactants in various chemical reactions . For instance, Methyl 3-indoleglyoxylate has been used as a reactant for the preparation of sotrastaurin analogs as protein kinase inhibitors, synthesis of GSK-3 inhibitors, Diels-Alder cycloaddition, preparation of a Janus kinase 3 inhibitor, and synthesis of cephalandole alkaloids .


Physical And Chemical Properties Analysis

N-Methyl-3-indoleglyoxylic acid is a solid with a melting point of 157-162 °C (lit.) .

Scientific Research Applications

Chemical Synthesis

N-Methyl-3-indoleglyoxylic acid plays a crucial role in chemical synthesis. It is used in the N-alkylation of methyl 3-indoleglyoxylate and indole-3-acetonitrile, leading to the production of various N-alkylation products of indole derivatives. The influence of the structures of indole derivatives and electrophiles, the solvents, and bases on these alkylations have been extensively studied, demonstrating the compound's versatility in synthetic chemistry (Ma Wen-Kang et al., 2011).

Photophysical Properties

N-Methyl-3-indoleglyoxylic acid is also significant in the study of photophysical properties. It has been used as a ligand in the preparation of lanthanide coordination compounds. These studies contribute to the understanding of how ligand modifications can enhance the luminescent properties of lanthanide complexes, a key concept in materials science and optical applications (Ga‐Lai Law et al., 2007).

Chemiluminescence Studies

Another interesting application is in the field of chemiluminescence. Studies have shown that indole derivatives substituted with a glyoxylyl group, including N-Methyl-3-indoleglyoxylic acid, exhibit significant chemiluminescence intensities. This property is useful in analytical chemistry for developing sensitive detection methods (Manabu Nakazono et al., 2003).

Metabolic Profiling in Plants

In plant sciences, N-Methyl-3-indoleglyoxylic acid is relevant in metabolic profiling studies. It's included in analyses of phytohormones and phytotoxins, providing insights into plant responses to biotic and abiotic stresses. This information is crucial for understanding plant physiology and improving agricultural practices (E. Schmelz et al., 2003).

Cancer Therapy Research

Research has explored the potential of indole-3-acetic acids, closely related to N-Methyl-3-indoleglyoxylic acid, in cancer therapy. These compounds show promise as prodrugs in targeted cancer treatment, especially when combined with enzymes like horseradish peroxidase (P. Wardman, 2002).

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of indole, including N-Methyl-3-indoleglyoxylic acid, have been studied for their potential in treating chronic diabetic complications. This research is crucial in developing new medications for managing diabetes and its associated health issues (M. V. Van Zandt et al., 2005).

Safety And Hazards

N-Methyl-3-indoleglyoxylic acid is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it may cause eye irritation, skin irritation, and may be harmful if inhaled . The compound’s hazard statements include H315, H319, and H335 .

Future Directions

While specific future directions for N-Methyl-3-indoleglyoxylic acid are not detailed in the search results, it’s worth noting that related compounds have been used in the synthesis of various potentially therapeutic compounds . This suggests that N-Methyl-3-indoleglyoxylic acid could potentially be used in similar applications.

properties

IUPAC Name

2-(1-methylindol-3-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-6-8(10(13)11(14)15)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQAQVXJQOQUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404600
Record name N-Methyl-3-indoleglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-indoleglyoxylic acid

CAS RN

51584-18-0
Record name N-Methyl-3-indoleglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-3-indoleglyoxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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